molecular formula C18H19N5O2 B6519079 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide CAS No. 933010-26-5

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide

Número de catálogo: B6519079
Número CAS: 933010-26-5
Peso molecular: 337.4 g/mol
Clave InChI: DKWLTEOVJHKNNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-methoxyphenyl group at the 1-position and a methylene bridge connecting the tetrazole to a 3,4-dimethylbenzamide moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acid groups, enhancing metabolic stability and bioavailability . The 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions, while the benzamide moiety may facilitate hydrogen bonding with biological targets.

Propiedades

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-4-5-14(10-13(12)2)18(24)19-11-17-20-21-22-23(17)15-6-8-16(25-3)9-7-15/h4-10H,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLTEOVJHKNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L)

  • Structure : Features a tetrazole linked to an ethylcarbamoyl-methylcarbamate group and a benzyl ester.
  • Key Differences : The absence of a benzamide group and the presence of a carbamate moiety distinguish it from the target compound.
  • Activity : Acts as an alanine racemase inhibitor, critical for bacterial cell wall synthesis .
  • Synthesis : Prepared via solid-phase peptide synthesis, emphasizing its peptide-like backbone .

4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h)

  • Structure : Contains a cyclohexyl-substituted tetrazole and a hydroxamic acid group.
  • Key Differences: The hydroxamic acid (N-hydroxybenzamide) serves as a zinc-binding group, enabling histone deacetylase (HDAC) inhibition, unlike the non-hydroxamic benzamide in the target compound .

1-(4-Fluorobenzenesulfonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

  • Structure : Shares the 4-methoxyphenyl-tetrazole motif but incorporates a sulfonamide-piperazine group.
  • Key Differences : The sulfonamide and piperazine groups enhance solubility and may influence receptor binding compared to the hydrophobic 3,4-dimethylbenzamide in the target compound .

Comparative Analysis Table

Compound Name Tetrazole Substituent Key Functional Groups Biological Target/Activity Reference
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide 4-Methoxyphenyl, methyl-benzamide Benzamide, methyl groups Not explicitly stated (hypothetical enzyme inhibition) N/A
Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L) Ethylcarbamoyl-methylcarbamate Carbamate, benzyl ester Alanine racemase inhibitor
II-6h Cyclohexyl, hydroxamic acid Hydroxamic acid, cyclohexyl HDAC inhibitor
1-(4-Fluorobenzenesulfonyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine 4-Methoxyphenyl, sulfonamide-piperazine Sulfonamide, piperazine Not explicitly stated (likely receptor modulation)

Key Structural and Pharmacological Insights

Tetrazole as a Bioisostere : All compounds leverage the tetrazole ring for metabolic stability. However, substituents dictate target specificity—e.g., hydroxamic acids (II-6h) enable metal chelation, while carbamates (13g-L) mimic peptide bonds .

Role of Benzamide vs. Sulfonamide : The target compound’s 3,4-dimethylbenzamide may favor hydrophobic interactions, contrasting with the sulfonamide-piperazine group in ’s compound, which improves solubility .

Synthetic Methodologies : Solid-phase synthesis () and Ugi-azide reactions () are common for tetrazole derivatives, suggesting scalable routes for the target compound .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.